1,2-Dioleoyl-3-linoleoyl-sn-glycerol

Lipidomics Natural Product Chemistry Nutritional Biochemistry

1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) is a defined triacyl-sn-glycerol characterized by oleic acid (18:1) moieties esterified at the sn-1 and sn-2 positions, and a linoleic acid (18:2) moiety at the sn-3 position of the glycerol backbone. This precise stereochemical arrangement distinguishes it from its positional isomers (e.g., 1,3-dioleoyl-2-linoleoyl-sn-glycerol) and racemic mixtures.

Molecular Formula C57H102O6
Molecular Weight 883.4 g/mol
CAS No. 72120-34-4
Cat. No. B1264229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-3-linoleoyl-sn-glycerol
CAS72120-34-4
Molecular FormulaC57H102O6
Molecular Weight883.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m0/s1
InChIKeyJTMWOTXEVWLTTO-YKZMILTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL; CAS 72120-34-4): A Stereospecific Triacylglycerol Standard for Lipid Research and Functional Formulation


1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) is a defined triacyl-sn-glycerol characterized by oleic acid (18:1) moieties esterified at the sn-1 and sn-2 positions, and a linoleic acid (18:2) moiety at the sn-3 position of the glycerol backbone [1]. This precise stereochemical arrangement distinguishes it from its positional isomers (e.g., 1,3-dioleoyl-2-linoleoyl-sn-glycerol) and racemic mixtures. The compound is a naturally occurring metabolite found in various seed and vegetable oils, including pumpkin seed, olive, and sesame oils, and is assigned the HMDB identifier HMDB0005455 [2]. Its unique structure confers distinct physicochemical properties, including specific solid fat content (SFC) and melting behavior, which are critical parameters for applications in lipid metabolism research and the design of functional food ingredients [3].

Why Substituting 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) with a Regioisomer or Racemic Mixture Compromises Experimental Reproducibility and Functional Outcomes


Generic substitution of 1,2-dioleoyl-3-linoleoyl-sn-glycerol with a positional isomer (e.g., 1,3-dioleoyl-2-linoleoyl-sn-glycerol, OLO) or a racemic mixture (e.g., 1,2-dioleoyl-3-linoleoyl-rac-glycerol) is scientifically invalid for applications requiring precise structure-function relationships. The sn-3 positioning of the linoleoyl chain in OOL directly dictates its digestion, absorption, and subsequent metabolic fate, as demonstrated in rat chylomicron metabolism studies where the position of the acyl chain on the glycerol backbone altered clearance rates from the bloodstream [1]. Furthermore, regioisomeric forms exhibit distinct physical properties; for example, the differential distribution of OOL versus its isomer OLL in Ajwa and Barni lipids (13.78% vs. 14.45% for Ajwa, respectively) correlates with measurable differences in solid fat content (SFC) and thermal behavior, impacting formulation stability and performance [2]. Relying on undefined mixtures introduces uncontrolled variables that directly undermine the quantitative accuracy and reproducibility of research findings or industrial processes.

Quantitative Evidence for the Differential Selection of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL)


Comparative Abundance of 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) vs. 2,3-Dilinoleoyl-1-oleoyl-sn-glycerol (OLL) in Plant Lipids

High-Performance Liquid Chromatography (HPLC) analysis of lipids from Ajwa and Barni date varieties revealed distinct, quantifiable differences in the relative abundance of two key triacylglycerol (TAG) regioisomers. The content of 1,2-dioleoyl-3-linoleoyl-sn-glycerol (OOL) in Ajwa lipid was determined to be 13.78%, whereas the content of its isomer, 2,3-dilinoleoyl-1-oleoyl-sn-glycerol (OLL), was 14.45% [1]. In Barni lipid, the same analysis showed OOL at 16.24% and OLL at 11.05% [1]. This demonstrates that OOL and OLL are not interchangeable in natural matrices and exhibit different concentration profiles depending on the biological source.

Lipidomics Natural Product Chemistry Nutritional Biochemistry

Stereospecific Enzymatic Synthesis Defines 1,2-Dioleoyl-3-linoleoyl-sn-glycerol as a Distinct Biochemical Product

The enzyme-catalyzed synthesis of 1,2-dioleoyl-3-linoleoyl-sn-glycerol (OOL) proceeds via a highly specific reaction: linoleoyl-CoA + 1,2-dioleoyl-sn-glycerol = 1,2-dioleoyl-3-linoleoyl-sn-glycerol + CoA [1]. This reaction is distinct from the synthesis of other regioisomers. For instance, the synthesis of the positional isomer 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLO) would require a different acyl donor and acceptor specificity, typically involving acylation at the sn-2 position by a distinct acyltransferase. The documented enzymatic pathway confirms OOL as a unique product of specific lipid metabolic processes and not a general outcome of non-specific acylation.

Enzymology Lipid Biosynthesis Biocatalysis

Oxidative Stability is Influenced by the Position of Unsaturated Fatty Acids in Triacylglycerols

Autoxidation studies on synthetic triacylglycerols containing linoleate (L) and linolenate (Ln) demonstrate that the position of the unsaturated fatty acid on the glycerol backbone directly affects oxidative stability. Specifically, it was found that dilinolenoyl-linoleoylglycerols are slightly less stable to oxidation when the Ln group is in the 1,2- position compared to the 1,3- position, with respective induction periods of 45 and 47 hours at 40°C [1]. Conversely, dilinoleoyl-linolenoylglycerols were found to be less stable when the L group was in the 1,3- position compared to the 1,2- position, with induction periods of 60 and 56 hours, respectively [1]. This provides a class-level inference that the regiospecific positioning of linoleic acid (18:2) in 1,2-dioleoyl-3-linoleoyl-sn-glycerol (OOL, where 18:2 is at sn-3) will confer a different oxidative stability profile compared to its isomer, 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLO, where 18:2 is at sn-2).

Lipid Oxidation Food Chemistry Shelf-Life Stability

Impact of Double Bonds in 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL) on Solid Fat Content and Thermal Properties

The presence of 1,2-dioleoyl-3-linoleoyl-sn-glycerol (OOL) in lipid mixtures has a quantifiable impact on the material's solid fat content (SFC) and thermal behavior. In a study on Ajwa and Barni lipids, the impact of double bonds from TAGs like OOL and OLL was shown to reduce the SFC of Ajwa lipid from 1% at 20°C to 0.5% at body temperature (37°C), with Barni lipid as the reference baseline [1]. Furthermore, the presence of these double bonds reduced the transition temperature by a factor of two and imparted a specific enthalpy (ΔH) of 4.37 J/g during crystallization and 2.31 J/g during melting regimes [1]. These specific thermodynamic parameters are directly tied to the molecular architecture of OOL and would differ for other regioisomers or mixtures.

Physical Chemistry Food Rheology Material Science

In Vivo Chylomicron Metabolism is Dictated by the Specific Arrangement of Acyl Chains on the Glycerol Backbone

A systematic study in rats demonstrated that the metabolism of chylomicrons and triacylglycerol-rich emulsions is profoundly influenced by the specific structure of the triacyl-sn-glycerol. The study used a series of stereospecific 1,2-dioleoyl-3-(saturated)acyl-sn-glycerols and 1,3-dioleoyl-2-acyl glycerols. Key findings showed that the position of a saturated fatty acid (e.g., stearic acid, 18:0) in either the sn-2 or sn-3 position of the fed triacylglycerol led to clear differences in the removal of injected lymph chylomicrons from plasma, with remnants from symmetrical triacylglycerols being less rapidly removed [1]. This work establishes a foundational principle: the location of an acyl chain on the glycerol backbone is a primary determinant of its in vivo metabolic fate. Therefore, the metabolism of 1,2-dioleoyl-3-linoleoyl-sn-glycerol (OOL), where linoleate (18:2) is at sn-3, will be distinct from that of 1,3-dioleoyl-2-linoleoyl-sn-glycerol (OLO), where linoleate is at the sn-2 position.

Lipid Metabolism Nutritional Physiology In Vivo Pharmacology

Primary Application Scenarios for Procuring 1,2-Dioleoyl-3-linoleoyl-sn-glycerol (OOL)


As a Definitive Analytical Standard for Quantitative Lipidomics and Triacylglycerol Profiling

OOL is an essential reference standard for the accurate identification and quantification of triacylglycerol regioisomers in complex biological samples (e.g., plant oils, human plasma, tissue biopsies) using HPLC-MS or GC-MS. The distinct concentration profiles of OOL versus OLL in different sources (e.g., 13.78% vs 14.45% in Ajwa lipid) [1] underscore the necessity of a pure, isomer-specific standard to deconvolute chromatographic peaks and ensure correct molecular species assignment, thereby enabling reproducible and biologically meaningful lipidomic analyses.

As a Defined Substrate in Studies of Stereospecific Lipid Metabolism and Enzyme Kinetics

The compound serves as a specific substrate for studying the activity and specificity of lipases, acyltransferases, and other lipid-metabolizing enzymes. Its defined stereochemistry (sn-1,2-oleoyl; sn-3-linoleoyl) [2] is critical for assays where the rate of hydrolysis or transacylation is dependent on the fatty acid's position on the glycerol backbone. Use of a racemic mixture or incorrect regioisomer would confound kinetic analyses and lead to erroneous conclusions regarding enzyme specificity, as demonstrated by the positional effects on chylomicron metabolism in vivo [3].

As a Key Ingredient in the Rational Design of Structured Lipids for Functional Foods and Pharmaceuticals

OOL's precise molecular architecture directly influences the physical properties of lipid blends, including solid fat content and melting behavior (e.g., contributing to an SFC reduction from 1% at 20°C to 0.5% at 37°C) [1]. Formulators can leverage pure OOL to engineer lipid matrices with targeted melting profiles, oxidative stability (by inference from isomer studies) [4], and nutritional properties for applications in infant formula, clinical nutrition, or controlled-release drug delivery systems. Using an undefined isomer mixture would result in batch-to-batch variability in these critical quality attributes.

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